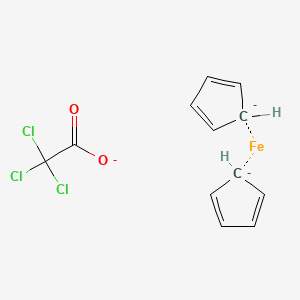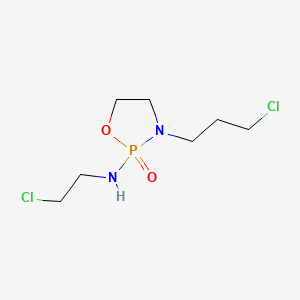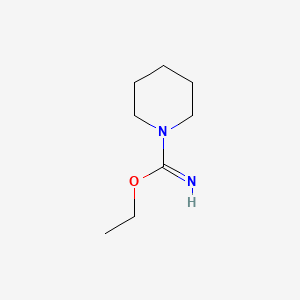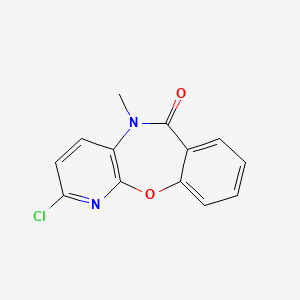
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyridine, benzene, and oxazepine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common approach might involve:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the chloro and methyl groups: These can be introduced via halogenation and alkylation reactions, respectively.
Formation of the oxazepine ring: This step might involve cyclization reactions under specific conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one can undergo various chemical reactions, including:
Reduction: This might involve the removal of oxygen or the addition of hydrogen.
Substitution: This could involve the replacement of the chloro or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methyl-pyridine: A simpler compound with a similar pyridine ring structure.
Benzoxazepine derivatives: Compounds with similar fused ring systems.
Chlorinated heterocycles: Other compounds containing chlorine atoms and heterocyclic rings.
Uniqueness
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is unique due to its specific combination of functional groups and ring systems, which could confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
140413-07-6 |
|---|---|
Molekularformel |
C13H9ClN2O2 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
2-chloro-5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H9ClN2O2/c1-16-9-6-7-11(14)15-12(9)18-10-5-3-2-4-8(10)13(16)17/h2-7H,1H3 |
InChI-Schlüssel |
JEMIRYVCXGWHLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C(C=C2)Cl)OC3=CC=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


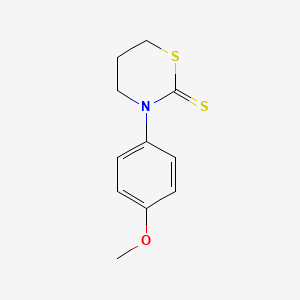
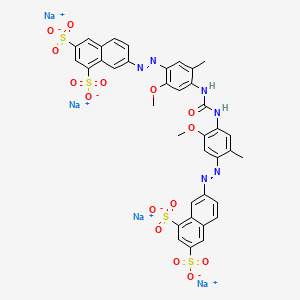
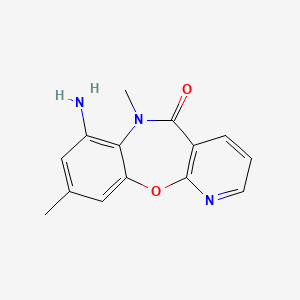

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)

![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)
